molecular formula C13H14N2O3S B2683905 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid CAS No. 385402-31-3

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid

Cat. No.: B2683905
CAS No.: 385402-31-3
M. Wt: 278.33
InChI Key: SZQZTRVNRCYWIF-UHFFFAOYSA-N
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Description

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring substituted with a methyl group and a butyric acid moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. For example, 2-aminothiophenol can react with 4-methylbenzaldehyde under acidic conditions to form 4-methylbenzothiazole.

    Carbamoylation: The benzothiazole derivative is then subjected to carbamoylation using a suitable isocyanate. This step introduces the carbamoyl group at the 2-position of the benzothiazole ring.

    Butyric Acid Substitution: Finally, the carbamoylated benzothiazole is reacted with butyric acid or its derivatives to introduce the butyric acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbamoyl group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperature and acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzothiazoles, halobenzothiazoles

Scientific Research Applications

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used in studies to understand the interaction of benzothiazole derivatives with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide, leveraging the biological activity of benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-benzothiazolehydrazine: Another benzothiazole derivative with similar structural features but different functional groups.

    Benzyl-(4-methyl-benzothiazol-2-yl)-amine: A compound with a benzylamine substitution instead of a butyric acid moiety.

Uniqueness

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyric acid moiety, in particular, can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other benzothiazole derivatives.

Properties

IUPAC Name

5-[(4-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-4-2-5-9-12(8)15-13(19-9)14-10(16)6-3-7-11(17)18/h2,4-5H,3,6-7H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQZTRVNRCYWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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